N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide
Description
N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide: is an organic compound that features a benzamide core substituted with a hydroxy group and two methyl groups on one phenyl ring, and a nitro group on the other phenyl ring
Properties
IUPAC Name |
N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-7-13(14(18)8-10(9)2)16-15(19)11-3-5-12(6-4-11)17(20)21/h3-8,18H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRKNGSNEAKMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide typically involves the reaction of 2-hydroxy-4,5-dimethylphenylamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of solvents like dichloromethane or toluene can facilitate the reaction by dissolving both reactants and products, allowing for easier separation and purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide can undergo oxidation to form a corresponding ketone.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 2-keto-4,5-dimethylphenyl-4-nitrobenzamide.
Reduction: Formation of N-(2-hydroxy-4,5-dimethylphenyl)-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized benzamides.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s ability to inhibit specific enzymes makes it a potential therapeutic agent. Research is ongoing to explore its efficacy in treating diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved include the inhibition of enzyme catalysis and disruption of protein-protein interactions.
Comparison with Similar Compounds
- N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide
- N-(2-hydroxy-4,5-dimethylphenyl)-4-aminobenzamide
- N-(2-hydroxy-4,5-dimethylphenyl)-4-chlorobenzamide
Uniqueness: N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
